Home > Products > Screening Compounds P78275 > 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine - 67869-88-9

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine

Catalog Number: EVT-443735
CAS Number: 67869-88-9
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine (3a)

    Compound Description: This compound serves as a basis for a series of dopamine receptor D4 ligands. These ligands exhibit high affinity (Ki = 1.1–15 nM) and notable D2/D4 subtype selectivities ranging from approximately 800 to 6700. []

    Relevance: This compound shares the core structure of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine, with a dihydrobenzo[1,4]dioxin ring directly linked to a piperazine ring. The difference lies in the substituent on the piperazine nitrogen, where this compound features a 4-fluorobenzyl group instead of a methyl group. This makes it a close structural analogue. []

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine ([18F]3d)

    Compound Description: This compound is a radiolabeled dopamine D4 receptor ligand, designed for positron emission tomography (PET) imaging studies. It demonstrates high selectivity for the D4 receptor, limited nonspecific binding in vitro, remarkable stability, and high brain uptake in vivo, specifically in regions like the hippocampus, cortex, colliculus, and cerebellum. []

    Relevance: This compound is structurally similar to 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine, sharing the dihydrobenzo[1,4]dioxin ring directly attached to the piperazine moiety. The key difference is the substitution on the piperazine nitrogen, where this compound incorporates a (6-fluoropyridin-3-yl)methyl group instead of a simple methyl group, leading to enhanced D4 receptor affinity and selectivity. []

SLV313 [1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine]

    Compound Description: Classified as a novel antipsychotic, SLV313 exhibits activity as a serotonin 5-hydroxytryptamine (5-HT)1A receptor agonist. This activity contributes to its potential in treating negative symptoms and cognitive deficits associated with psychiatric disorders. Research suggests that SLV313 modulates cerebral dopamine and serotonin levels, leading to these therapeutic effects. In particular, SLV313 has been shown to increase dopamine levels in the medial prefrontal cortex of rats, an effect attributed to its action on 5-HT1A receptors. []

    Relevance: This compound and 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine belong to the same chemical class, featuring a dihydrobenzo[1,4]dioxin ring system linked to a piperazine ring through a methylene bridge. While the core structure is maintained, SLV313 possesses a more complex substituent on the piperazine nitrogen, a [5-(4-fluorophenyl)-pyridin-3-yl]methyl group, compared to the methyl group in the target compound. This structural difference likely contributes to SLV313's interaction with 5-HT1A receptors. []

MDL 73005EF (8‐[2‐(2,3‐dihydro‐1,4‐benzodioxin‐2‐yl‐methylamino)ethyl]‐8‐azaspiro[4,5]decane‐7,9‐dione methyl sulphonate)

    Compound Description: This compound acts as a putative 5-HT1A receptor antagonist. It has been shown to cause a parallel rightward shift in the concentration-response curve to 5-HT in rat dorso-lateral septal neurons, without significantly affecting the maximum response. This suggests a competitive antagonistic action at the 5-HT1A receptor. []

    Relevance: While structurally distinct from 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine at first glance, MDL 73005EF shares a crucial structural motif: the 2,3-dihydro-1,4-benzodioxin ring system. Both compounds feature this ring system connected to an amine nitrogen atom via a methylene bridge. The significant difference lies in the remaining molecular structure. MDL 73005EF incorporates a more elaborate scaffold including an 8-azaspiro[4,5]decane-7,9-dione moiety and a methylsulfonate group, potentially responsible for its antagonistic properties at the 5-HT1A receptor. Despite the structural differences, the shared benzodioxin moiety and its connectivity pattern highlight a relevant structural relationship between the two compounds. []

Source and Classification

The compound is cataloged under the CAS number 1001288-58-9, and its synthesis and characterization have been detailed in various scientific literature. It is primarily studied for its pharmacological properties, particularly as a ligand for dopamine receptors.

Synthesis Analysis

The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin as the core structure.
  2. Alkylation: The hydroxyl group on the dihydrobenzo[b][1,4]dioxin undergoes alkylation with a suitable alkyl halide to introduce the piperazine moiety.
  3. Formation of Piperazine Ring: Piperazine can be synthesized through the reaction of ethylenediamine with appropriate carbonyl compounds under acidic or basic conditions.
  4. Final Coupling Reaction: The final step involves coupling the piperazine derivative with the alkylated dihydrobenzo[b][1,4]dioxin to form the target compound.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine can be described as follows:

  • Core Structure: The compound features a piperazine ring connected to a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
  • Chirality: The presence of multiple chiral centers may influence its biological activity and pharmacokinetics.
  • Bonding: Key bonds include C-N bonds between the piperazine and the methyl group attached to the dioxin structure.

The three-dimensional conformation of this molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement.

Chemical Reactions Analysis

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine can participate in various chemical reactions:

  • Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.
  • Reduction Reactions: Reduction can modify functional groups within the molecule.
  • Substitution Reactions: It can engage in nucleophilic substitutions at positions on the piperazine ring or at the dioxin moiety.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Mechanism of Action

The mechanism of action for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine primarily involves its interaction with dopamine receptors. Studies indicate that this compound acts as an antagonist at dopamine D4 receptors with high selectivity over other receptor subtypes.

Key points include:

  • Binding Affinity: The compound has shown significant binding affinities (Ki_i values) for D4 receptors while exhibiting low affinities for D1, D2, and D3 receptors.
  • Receptor Interaction: This selectivity makes it a candidate for research into treatments for disorders involving dopaminergic signaling.
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine include:

  • Molecular Weight: Approximately 232.28 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary but should be determined experimentally for precise applications.

These properties are essential for understanding how the compound behaves in biological systems and during synthesis.

Applications

The potential applications of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine are diverse:

  • Pharmacological Research: Its role as a selective antagonist at dopamine D4 receptors positions it as a candidate for developing treatments for psychiatric disorders such as schizophrenia.
  • Medical Imaging: Variants of this compound have been explored for use in positron emission tomography (PET) imaging to study dopamine receptor distribution in the brain.
Introduction to Dopamine D4 Receptor-Targeted Molecular Probes

Neuropharmacological Significance of Dopamine D4 Receptor Modulation

Dopamine D4 receptors constitute a distinct subgroup within the D2-like receptor family, characterized by their predominant extrastriatal distribution in brain regions governing cognition and emotion—including the cerebral cortex, hippocampus, and thalamus. Unlike the motor-function-associated D2 receptors, D4 receptors modulate limbic pathways implicated in psychiatric disorders. Clinical evidence underpins their significance: the atypical antipsychotic clozapine exhibits a 10-fold higher affinity for D4 over D2 receptors, correlating with efficacy against both positive and negative symptoms of schizophrenia [1]. This pharmacological profile has spurred efforts to develop selective D4 ligands to elucidate the receptor’s pathophysiology without confounding activity at other dopamine subtypes [1].

Molecular probes targeting D4 receptors face stringent selectivity requirements due to structural similarities among dopamine receptor subtypes. Early radioligands suffered from inadequate D2/D4 selectivity, limiting their utility in vivo. The benzodioxan-piperazine hybrid scaffold emerged as a breakthrough, with compounds like 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine demonstrating >1,100-fold selectivity for D4 over D2 and D3 receptors [1]. This specificity enables precise interrogation of D4-mediated neurotransmission, facilitating investigations into its roles in:

  • Cognitive processing and attentional gating
  • Emotional regulation and reward pathways
  • Novel therapeutic mechanisms for neuropsychiatric conditions

Table 1: Binding Affinity Profile of Select D4 Ligands

CompoundD4 Ki (nM)D2/D4 Selectivity RatioReference
Clozapine~20010 [1]
[¹⁸F]3d (Benzodioxan-Piperazine)1.5 ± 0.7>2,000 [1]
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazineStructural analog>1,100 (predicted) [1] [6]

Historical Development of Benzodioxan-Piperazine Hybrid Ligands

The evolution of benzodioxan-piperazine ligands originated from structural optimization campaigns to enhance D4 selectivity and blood-brain barrier (BBB) penetration. Early leads like the D4 antagonist 3d (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine) provided the foundational pharmacophore: a benzodioxan moiety linked via a methylene spacer to a piperazine ring [1]. This architecture conferred optimal receptor complementarity, with the benzodioxan group occupying hydrophobic pockets and the piperazine nitrogen forming critical hydrogen bonds.

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine (CAS 67869-88-9) represents a simplified analog within this class. Its physicochemical properties—including a molecular weight of 234.3 g/mol and an oil-like consistency at room temperature—suggest inherent BBB permeability [6]. Computational analyses predict a logP of ~1.7, aligning with the optimal range (1–3) for CNS penetration [6]. These characteristics rendered it a strategic intermediate for radioligand development, exemplified by the synthesis of [[¹⁸F]3d] via reductive amination between 6-[¹⁸F]fluoronicotinaldehyde and the parent piperazine [1].

Table 2: Physicochemical Properties of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine

PropertyValueMethod/Reference
Molecular FormulaC₁₃H₁₈N₂O₂ [4] [6]
Molecular Weight234.3 g/mol [4] [6]
Physical StateOil [6]
Boiling Point357.7°C at 760 mmHg [6]
Density1.166 g/cm³ [6]
IUPAC Name1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine [6]

Synthetic routes to this scaffold typically involve:

  • Nucleophilic Aromatic Substitution: Introduction of fluorine-18 for radiolabeling (e.g., production of 6-[¹⁸F]fluoronicotinaldehyde) [1].
  • Reductive Amination: Coupling of aldehyde intermediates with 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine derivatives under reducing conditions (NaBH₃CN) [1].
  • Purification: HPLC isolation to achieve >98% radiochemical purity for PET ligands [1].

Autoradiographic studies in rodents confirm the utility of these ligands. [[¹⁸F]3d] exhibits high accumulation in D4-rich regions like the colliculus and cerebellum, with ~93% specific binding displaceable by cold competitors [1]. This validates the benzodioxan-piperazine scaffold as a versatile platform for developing diagnostically and therapeutically significant D4 modulators.

Properties

CAS Number

67869-88-9

Product Name

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-2-12-13(17-8-7-16-12)9-11(1)10-15-5-3-14-4-6-15/h1-2,9,14H,3-8,10H2

InChI Key

PQDMWCAXHTUPRD-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OCCO3

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.